Methanesulfonic acid;1-(2-phenoxyphenyl)piperazine

Description

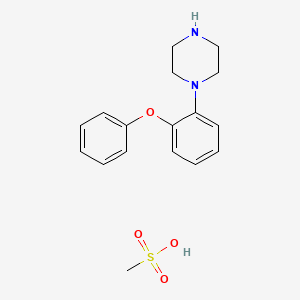

Methanesulfonic acid;1-(2-phenoxyphenyl)piperazine is a compound that combines the properties of methanesulfonic acid and 1-(2-phenoxyphenyl)piperazine. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . 1-(2-phenoxyphenyl)piperazine is a piperazine derivative that has been studied for its potential pharmacological properties .

Properties

CAS No. |

62755-65-1 |

|---|---|

Molecular Formula |

C17H22N2O4S |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methanesulfonic acid;1-(2-phenoxyphenyl)piperazine |

InChI |

InChI=1S/C16H18N2O.CH4O3S/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18;1-5(2,3)4/h1-9,17H,10-13H2;1H3,(H,2,3,4) |

InChI Key |

IBRWKIXVQLGNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid typically involves the oxidation of dimethylsulfide or dimethyldisulfide using oxidizing agents such as oxygen or nitric acid . For 1-(2-phenoxyphenyl)piperazine, the synthesis can involve the cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction .

Industrial Production Methods: Methanesulfonic acid is produced industrially through the oxidation of dimethylsulfide or dimethyldisulfide. The process developed by BASF involves oxidizing dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . The production of 1-(2-phenoxyphenyl)piperazine on an industrial scale would likely involve similar synthetic routes as those used in laboratory settings, but optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including acid-base reactions, esterification, and alkylation . It is a non-oxidizing acid, exhibiting high chemical stability against redox reactions and hydrolysis . 1-(2-phenoxyphenyl)piperazine can undergo substitution reactions, particularly at the piperazine ring .

Common Reagents and Conditions: Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . For 1-(2-phenoxyphenyl)piperazine, reagents such as sulfonium salts and alkyl halides are commonly used .

Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . For 1-(2-phenoxyphenyl)piperazine, the products depend on the specific substitution reactions carried out on the piperazine ring .

Scientific Research Applications

Methanesulfonic acid is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions and is employed in biodiesel production . It is also used in electrochemical applications, such as the electrodeposition of tin-lead solder for electronic applications and the high-speed plating of tin on steel plates for food cans . Additionally, methanesulfonic acid is explored in lithium-ion battery recycling flowsheets and other applications in metal recovery and refining .

1-(2-phenoxyphenyl)piperazine has been studied for its potential pharmacological properties, including its use as an anti-tubercular agent . It has shown significant activity against Mycobacterium tuberculosis and is being evaluated for its cytotoxicity on human cells .

Mechanism of Action

Methanesulfonic acid exerts its effects primarily through its strong acidity, which allows it to act as a catalyst in various chemical reactions . It can dissolve a wide range of metal salts and is used in applications where metal sulfates cannot be used due to poor solubility .

The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors in biological systems . The specific pathways involved depend on the pharmacological application being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methanesulfonic acid include other alkylsulfonic acids such as ethylsulfonic acid and propylsulfonic acid . For 1-(2-phenoxyphenyl)piperazine, similar compounds include other piperazine derivatives such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide .

Uniqueness: Methanesulfonic acid is unique due to its strong acidity, high solubility of its metal salts, and high electrochemical stability . 1-(2-phenoxyphenyl)piperazine is unique due to its potential pharmacological properties and its activity against Mycobacterium tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.